1-Ethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Ethyl-1H-pyrrole-2-carbaldehyde is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The ethyl group attached to the nitrogen atom and the aldehyde functional group at the second position on the pyrrole ring are key structural features of this compound. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 1-Ethyl-1H-pyrrole-2-carbaldehyde, can be achieved through several synthetic routes. One approach involves the reaction of 2H-azirines with enamines, which yields a mixture of dihydropyrroles. These intermediates can then be converted to pyrrole-2-carboxylic acid derivatives upon acid treatment, as described in a general synthesis method . Another synthetic route is a three-step process starting from commercially available pyrrole, involving acylation and two steps of nucleophilic substitution, which has been optimized to achieve a total yield of 65% for the synthesis of a related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde . Additionally, a four-step synthesis of ethyl 1,2-diaryl-3-pyrrole carboxylates, which are structurally related to 1-Ethyl-1H-pyrrole-2-carbaldehyde, has been reported using 3-ethoxycarbonyl-4-oxo-4-phenylbutyraldehyde as a key synthon .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which contributes to the compound's electronic properties and reactivity. The crystal and molecular structure of a related compound, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, showing that the molecules pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs . This information can provide insights into the molecular interactions and stability of similar pyrrole derivatives.
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions due to the reactivity of the pyrrole ring and the functional groups attached to it. The aldehyde group in 1-Ethyl-1H-pyrrole-2-carbaldehyde is particularly reactive and can participate in nucleophilic addition reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. The synthesis of the sex pheromone Danaidal from a pyrrolizine derivative involves a series of reactions including sulphur dehydrogenation, reduction, and further oxidation . These reactions highlight the versatility of pyrrole derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde are influenced by both the pyrrole ring and the substituents attached to it. The aromatic nature of the pyrrole ring contributes to the compound's stability and electronic properties, while the ethyl and aldehyde groups affect its solubility and reactivity. For instance, the related compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been noted for its aqueous solubility, which is an important characteristic for its role as an intermediate in small molecule anticancer drugs . The solubility and reactivity of these compounds are crucial for their potential applications in medicinal chemistry.
Scientific Research Applications
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Scientific Field: Natural Products and Physiological Activities
- Py-2-C derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
- The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
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Scientific Field: Anticancer Drug Development
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Scientific Field: Fluorescence Detection
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Scientific Field: Natural Product Isolation
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Scientific Field: Synthesis of New Compounds
properties
IUPAC Name |
1-ethylpyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-8-5-3-4-7(8)6-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLGEHCERRWDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176055 | |
Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to yellow liquid; burnt smokey aroma | |
Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
204.00 to 206.00 °C. @ 760.00 mm Hg | |
Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.033 - 1.039 | |
Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-Ethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
2167-14-8 | |
Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2167-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-PYRROLE-2-CARBOXALDEHYDE, 1-ETHYL- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ETHYL-2-PYRROLECARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51J1CE738Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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